molecular formula C25H31NO3 B2943325 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone CAS No. 921784-29-4

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone

Cat. No. B2943325
CAS RN: 921784-29-4
M. Wt: 393.527
InChI Key: WFINBHCRKVDECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a heterocyclic system found in various biologically active natural and pharmaceutical products .


Molecular Structure Analysis

The 2,3-dihydrobenzofuran ring in the compound adopts an envelope-like conformation . The carbon atom bonded to the dimethyl groups is displaced from the plane through the other four atoms .

Scientific Research Applications

Antitumor and Antimicrobial Agents

Research has highlighted the potential of benzofuran derivatives in the development of antitumor and antimicrobial agents. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been synthesized and shown to exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their application as anticancer agents due to their biological stability and expected longevity in the human body (Hayakawa et al., 2004). Additionally, novel benzofuran-based 1,2,3-triazoles have demonstrated high antimicrobial activity, further underscoring the chemical's relevance in developing new antimicrobial drugs (Sunitha et al., 2017).

Synthesis of Complex Compounds

The compound's structure has also been utilized in the synthesis of complex compounds with potential pharmaceutical applications. For instance, derivatives have been created through various synthetic routes, contributing to the field of organic chemistry and drug discovery. This includes the development of compounds with potential antipsychotic activities and those that may serve as potent and selective p38 MAP kinase inhibitors, offering insights into anti-inflammatory drug development (Wise et al., 1987).

Photodecomposition and Photoinduced Reactions

The compound's photodecomposition has been studied to understand the chemical background of sunscreen agents, providing valuable information for the design of more stable and effective sunscreen formulations (Roscher et al., 1994). Furthermore, its involvement in photoinduced reactions offers insights into its stability and reactivity under light exposure, contributing to the fields of photochemistry and materials science (Matsuura et al., 1972).

properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-17-12-18(2)15-26(14-17)24(27)20-10-8-19(9-11-20)16-28-22-7-5-6-21-13-25(3,4)29-23(21)22/h5-11,17-18H,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINBHCRKVDECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.